molecular formula C20H22N4O B5124517 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B5124517
M. Wt: 334.4 g/mol
InChI Key: GLHHMUYBRBFFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a novel compound that has garnered significant attention in the scientific community. It is a potent inhibitor of protein kinase B (PKB) and has shown promise in the treatment of various diseases, including cancer and diabetes.

Mechanism of Action

6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibits 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of cell survival, growth, and metabolism.
Biochemical and Physiological Effects
Inhibition of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one by 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has several biochemical and physiological effects. In cancer cells, inhibition of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one leads to decreased cell proliferation, increased apoptosis, and decreased angiogenesis. In diabetic patients, inhibition of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one leads to improved insulin sensitivity and glucose uptake.

Advantages and Limitations for Lab Experiments

One advantage of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is its potency as a 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitor. This makes it an attractive candidate for further development as a therapeutic agent. However, one limitation of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is its limited solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of research is the development of more potent and selective 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors. Additionally, the use of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the potential use of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one as a treatment for other diseases, such as neurodegenerative disorders, is an area of future exploration.
Conclusion
In conclusion, 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a promising compound with potential therapeutic applications in cancer and diabetes. Its potency as a 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitor makes it an attractive candidate for further development as a therapeutic agent. Ongoing research into the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one will continue to shed light on its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves a multi-step process that begins with the reaction of 4-isopropylbenzaldehyde with ethyl cyanoacetate to form the corresponding ethyl 2-(4-isopropylphenyl)acrylate. This intermediate is then reacted with 2-aminopyridine and pyrrolidine to form the final product.

Scientific Research Applications

6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, a protein that plays a crucial role in cell survival, growth, and metabolism. 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is overexpressed in many types of cancer, making it an attractive target for cancer therapy. Additionally, 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is involved in insulin signaling, and the inhibition of 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to improve insulin sensitivity, making 6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one a potential treatment for diabetes.

properties

IUPAC Name

6-(4-propan-2-ylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14(2)15-5-7-16(8-6-15)24-12-9-18-17(19(24)25)13-21-20(22-18)23-10-3-4-11-23/h5-9,12-14H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHHMUYBRBFFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-isopropylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one

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